molecular formula C25H27NO9 B13819997 (7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B13819997
M. Wt: 485.5 g/mol
InChI Key: HSDGDISMODBEAN-RKHUSRFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amrubicinol is a metabolite of amrubicin, a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer. Amrubicinol is known for its potent cytotoxic activity, which is significantly higher than that of its parent compound, amrubicin .

Chemical Reactions Analysis

Amrubicinol undergoes various chemical reactions, including:

    Oxidation: Amrubicinol can be oxidized to form different metabolites.

    Reduction: The primary reaction involved in its synthesis from amrubicin.

    Substitution: Amrubicinol can participate in substitution reactions, particularly involving its hydroxyl group.

Common reagents and conditions used in these reactions include enzymes like carbonyl reductase for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are different metabolites of amrubicinol, which may have varying degrees of cytotoxic activity .

Scientific Research Applications

Amrubicinol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Amrubicinol is compared with other anthracyclines such as doxorubicin, epirubicin, and daunorubicin. While all these compounds share a similar mechanism of action, amrubicinol is unique due to its higher cytotoxic activity and reduced cardiotoxicity . The similar compounds include:

Properties

Molecular Formula

C25H27NO9

Molecular Weight

485.5 g/mol

IUPAC Name

(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17?,25-/m0/s1

InChI Key

HSDGDISMODBEAN-RKHUSRFPSA-N

Isomeric SMILES

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5C[C@@H]([C@@H](CO5)O)O)N)O

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O

Origin of Product

United States

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